molecular formula C19H21NO4 B3756998 N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide

N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756998
M. Wt: 327.4 g/mol
InChI Key: GYOYYYNNUQDBAR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide: is an organic compound that belongs to the class of amides It features a butanamide backbone with a 4-acetylphenyl group and a 4-methoxyphenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide typically involves the following steps:

    Formation of the butanamide backbone: This can be achieved by reacting butanoic acid with an amine to form the amide bond.

    Introduction of the 4-acetylphenyl group: This step involves the acylation of the amide with 4-acetylphenyl chloride under basic conditions.

    Attachment of the 4-methoxyphenoxy group: This can be done through an etherification reaction, where 4-methoxyphenol is reacted with the intermediate compound in the presence of a suitable base.

Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as intermediates in the synthesis of more complex organic molecules.
  • Studied for their reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in drug development due to their structural similarity to bioactive molecules.
  • Investigated for their potential as enzyme inhibitors or receptor modulators.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Potential applications in the development of polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-4-(4-hydroxyphenoxy)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-acetylphenyl)-4-(4-chlorophenoxy)butanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets.
  • The specific combination of functional groups can impart unique properties, such as solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14(21)15-5-7-16(8-6-15)20-19(22)4-3-13-24-18-11-9-17(23-2)10-12-18/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOYYYNNUQDBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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